![molecular formula C19H17BrClN3O3 B2604271 4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-chlorobenzyl)butanamide CAS No. 892285-37-9](/img/structure/B2604271.png)
4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-chlorobenzyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-chlorobenzyl)butanamide is a useful research compound. Its molecular formula is C19H17BrClN3O3 and its molecular weight is 450.72. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-chlorobenzyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-chlorobenzyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial Applications
Quinazoline derivatives have been explored for their potential in treating malaria. For example, studies on different 4-aminoquinolines, such as chloroquine, have shown effectiveness against Plasmodium falciparum by inhibiting mycobacterial ATP synthase, a new mechanism of action for antituberculosis drugs (Diacon et al., 2009)[https://consensus.app/papers/diarylquinoline-tmc207-multidrugresistant-diacon/243e16cf1a0f57bab021aefaf1bc49ab/?utm_source=chatgpt]. This highlights the potential for quinazoline derivatives in developing new antimalarial agents.
Anticancer Applications
Quinazoline derivatives have also been investigated for their anticancer properties. For instance, the use of imaging biomarkers like 11C-labeled 4-N-(3-bromoanilino)-6,7-dimethoxyquinazoline for PET imaging in patients with non-small cell lung cancer treated with EGFR tyrosine kinase inhibitor erlotinib suggests a role in evaluating tumor proliferation and treatment efficacy (Meng et al., 2011)[https://consensus.app/papers/imaging-11cpd153035-petct-predicts-survival-non–small-meng/5697ae5faf7e52c1bd6537245f7fb10e/?utm_source=chatgpt]. This indicates the relevance of bromo-quinazoline derivatives in cancer research, especially in diagnostic and therapeutic evaluation.
Diagnostic Imaging Agents
The development of compounds like 18F-ISO-1, a cellular proliferative marker for PET imaging in human tumors, showcases the utility of quinazoline derivatives in diagnostic imaging (Dehdashti et al., 2013)[https://consensus.app/papers/assessment-cellular-proliferation-tumors-using-18fiso1-dehdashti/d91e3effb1fe54fea6c266e22e426a50/?utm_source=chatgpt]. These studies demonstrate the potential for novel quinazoline derivatives to serve as imaging agents in evaluating tumor proliferation, offering a pathway for the scientific research applications of compounds like 4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-chlorobenzyl)butanamide.
Eigenschaften
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClN3O3/c20-13-5-8-16-15(10-13)18(26)24(19(27)23-16)9-1-2-17(25)22-11-12-3-6-14(21)7-4-12/h3-8,10H,1-2,9,11H2,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVRPSLUNHVZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.